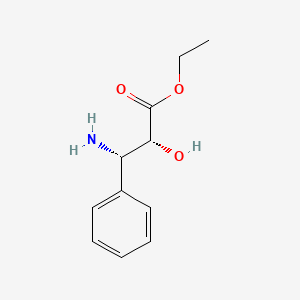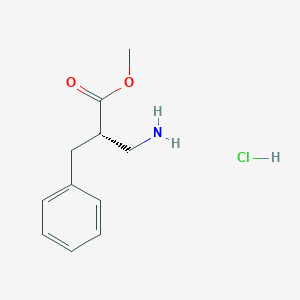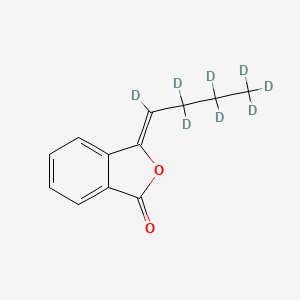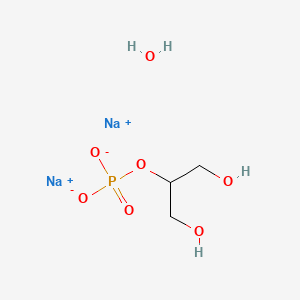![molecular formula C₁₇H₂₀D₄N₈O₇S B1146818 S-[2-(N7-Guanyl)ethyl]glutathione-d4 CAS No. 220317-14-6](/img/structure/B1146818.png)
S-[2-(N7-Guanyl)ethyl]glutathione-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-[2-(N7-Guanyl)ethyl]glutathione-d4 is a labeled analogue of S-[2-(N7-Guanyl)ethyl]glutathione. It is a biochemical compound used primarily in proteomics research. The compound is characterized by its molecular formula C17H20D4N8O7S and a molecular weight of 488.51 . This compound is particularly useful in studies involving stable isotope labeling, which allows researchers to study metabolic pathways in vivo safely.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-[2-(N7-Guanyl)ethyl]glutathione-d4 involves the incorporation of deuterium atoms into the moleculeThe reaction conditions often involve the use of solvents such as chloroform, dichloromethane, and dimethyl sulfoxide (DMSO) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated systems to ensure high purity and yield. The process includes rigorous purification steps such as chromatography to isolate the desired product. The final product is then subjected to quality control measures to confirm its chemical structure and purity.
Analyse Chemischer Reaktionen
Types of Reactions
S-[2-(N7-Guanyl)ethyl]glutathione-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized glutathione derivatives, while substitution reactions can produce a variety of substituted compounds.
Wissenschaftliche Forschungsanwendungen
S-[2-(N7-Guanyl)ethyl]glutathione-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: Employed in metabolic research to study metabolic pathways in vivo.
Medicine: Utilized in clinical diagnostics and imaging to study disease mechanisms and drug interactions.
Industry: Applied in environmental studies to monitor pollution and in the development of new materials.
Wirkmechanismus
The mechanism of action of S-[2-(N7-Guanyl)ethyl]glutathione-d4 involves its interaction with specific molecular targets and pathways. The compound acts as a substrate for various enzymes involved in metabolic processes. It can also form adducts with DNA, which can be used as biomarkers for exposure to environmental carcinogens.
Vergleich Mit ähnlichen Verbindungen
S-[2-(N7-Guanyl)ethyl]glutathione-d4 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Similar compounds include:
S-[2-(N7-Guanyl)ethyl]glutathione: The non-labeled analogue.
L-γ-Glutamyl-S-[2-(2-amino-1,6-dihydro-6-oxo-7H-purin-7-yl)ethyl]-L-cysteinylglycine: Another analogue with a slightly different structure.
Eigenschaften
IUPAC Name |
(2S)-2-amino-5-[[(2S)-3-[2-(2-amino-6-oxo-1H-purin-7-yl)-1,1,2,2-tetradeuterioethyl]sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N8O7S/c18-8(16(31)32)1-2-10(26)22-9(14(29)20-5-11(27)28)6-33-4-3-25-7-21-13-12(25)15(30)24-17(19)23-13/h7-9H,1-6,18H2,(H,20,29)(H,22,26)(H,27,28)(H,31,32)(H3,19,23,24,30)/t8-,9+/m0/s1/i3D2,4D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMBANDXHJRVCNU-VBZNVYHDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1CCSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)C(=O)NC(=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])SC[C@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)N1C=NC2=C1C(=O)NC(=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N8O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(N6-Benzoyl)-5'-O-[(N,N-diisopropylamino)-(2-cyanoethoxy)phosphinyl]-3'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine](/img/structure/B1146751.png)


